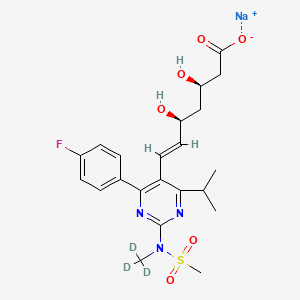

Rosuvastatin (D3 Sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rosuvastatin (D3 Sodium) is a deuterium-labeled version of rosuvastatin, a lipid-lowering drug belonging to the statin class of medications. It is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Rosuvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .

Vorbereitungsmethoden

The preparation of Rosuvastatin (D3 Sodium) involves several synthetic routes and reaction conditions. One effective synthesis approach for deuterium-labeled rosuvastatin calcium involves ten steps, resulting in excellent chemical purification and isotope enrichment . The solid dispersion technique is widely used to improve the solubility of poorly soluble drugs like rosuvastatin. This method involves the use of hydrophilic polymers and super disintegrants such as sodium starch glycolate, croscarmellose sodium, and crospovidone . Industrial production methods often involve solvent evaporation and melting techniques to prepare solid dispersions .

Analyse Chemischer Reaktionen

Rosuvastatin (D3 Sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include trifluoroacetic acid as an acid additive in ultra-high-performance liquid chromatography (UHPLC) methods . The major products formed from these reactions include rosuvastatin-5S lactone and N-desmethyl rosuvastatin, which are metabolites of rosuvastatin .

Wissenschaftliche Forschungsanwendungen

Rosuvastatin (D3 Sodium) has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for liquid chromatography-mass spectrometry (LC/MS) analyses of native drugs in biological fluids . In medicine, rosuvastatin is used to treat high cholesterol levels and prevent cardiovascular diseases . Research has shown that rosuvastatin-loaded self-nanoemulsifying drug delivery systems (SNEDDS) can improve the pharmacodynamic potential of the drug by enhancing its solubility and absorption . Additionally, rosuvastatin is used in pharmacokinetic studies to understand its metabolic process and interactions with other drugs .

Wirkmechanismus

Rosuvastatin (D3 Sodium) exerts its effects by inhibiting the enzyme HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis . This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The drug also possesses pleiotropic properties, including improved endothelial function, reduced inflammation at the site of coronary plaque, inhibition of platelet aggregation, and anticoagulant effects .

Vergleich Mit ähnlichen Verbindungen

Rosuvastatin (D3 Sodium) is compared with other statins such as atorvastatin, simvastatin, pravastatin, and lovastatin. Rosuvastatin is considered the highest intensity statin, more effective in binding to HMG-CoA reductase and reducing cholesterol levels than other statins . it also carries a greater risk of potentially fatal statin-induced myopathy . Atorvastatin and simvastatin are also effective in reducing LDL levels, but rosuvastatin has shown greater efficacy in reducing non-high-density lipoprotein cholesterol (non-HDL-C) levels . Similar compounds include atorvastatin, simvastatin, pravastatin, and lovastatin .

Biologische Aktivität

Rosuvastatin, a member of the statin class of drugs, is primarily used to lower cholesterol levels and reduce the risk of cardiovascular disease. Its active form, Rosuvastatin (D3 Sodium), has garnered attention for its biological activity beyond lipid-lowering effects. This article explores the pharmacodynamics, mechanisms of action, and various biological activities of Rosuvastatin (D3 Sodium), supported by data tables and relevant case studies.

Rosuvastatin works by inhibiting HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, which consequently stimulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

Key Mechanisms:

- Cholesterol Synthesis Inhibition: Reduces endogenous cholesterol production.

- LDL Receptor Upregulation: Increases hepatic uptake of LDL particles.

- Anti-inflammatory Effects: Modulates inflammatory pathways, contributing to vascular health.

- Antioxidant Properties: Reduces oxidative stress by decreasing reactive oxygen species (ROS) production.

Lipid-Lowering Effects

Rosuvastatin is effective in lowering total cholesterol, LDL-C, and triglycerides while increasing HDL-C levels. A meta-analysis indicated that Rosuvastatin significantly reduced LDL-C levels by 55% compared to placebo across various doses.

| Study | Population | Dose | LDL-C Reduction (%) |

|---|---|---|---|

| Jones et al. (2003) | Hyperlipidemic patients | 10 mg | 47% |

| Ridker et al. (2008) | High-risk cardiovascular patients | 20 mg | 55% |

| Koren et al. (2004) | Patients with high cholesterol | 40 mg | 60% |

Cardiovascular Benefits

Research has shown that Rosuvastatin not only lowers lipid levels but also provides cardiovascular benefits independent of its lipid-lowering effects. The JUPITER trial demonstrated a significant reduction in major cardiovascular events among participants treated with Rosuvastatin.

Case Study: JUPITER Trial

- Participants: 17,802 individuals without hyperlipidemia but with elevated high-sensitivity C-reactive protein (hs-CRP).

- Findings: A 44% reduction in the risk of myocardial infarction and a 20% reduction in all-cause mortality over a median follow-up of 1.9 years.

Anti-inflammatory and Antioxidant Properties

Rosuvastatin exhibits notable anti-inflammatory effects that may contribute to its cardiovascular protective properties. It has been shown to lower levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Research Findings:

- A study by Tzeng et al. (2015) demonstrated that Rosuvastatin treatment resulted in a significant decrease in CRP levels among patients with chronic kidney disease.

- Another study indicated that Rosuvastatin reduced oxidative stress markers in patients with metabolic syndrome.

Impact on Endothelial Function

Endothelial dysfunction is a precursor to atherosclerosis. Rosuvastatin has been shown to improve endothelial function through various mechanisms:

| Mechanism | Effect |

|---|---|

| Increased nitric oxide bioavailability | Improves vasodilation |

| Decreased endothelin-1 levels | Reduces vasoconstriction |

| Enhanced endothelial progenitor cell mobilization | Promotes vascular repair |

Eigenschaften

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBGDYYHAFODH-SYRJKFITSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.